2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide features a 1,2,4-triazole core substituted at positions 4 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl group at position 3 links to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group. The combination of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents may enhance metabolic stability and target binding affinity.
Properties
Molecular Formula |
C25H23ClN4O2S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-16-5-4-6-17(2)23(16)27-22(31)15-33-25-29-28-24(18-7-13-21(32-3)14-8-18)30(25)20-11-9-19(26)10-12-20/h4-14H,15H2,1-3H3,(H,27,31) |
InChI Key |
FDZBCBJQPNBAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
Starting Materials :
-
4-Chlorophenylhydrazine (1.0 equiv)
-
4-Methoxybenzaldehyde (1.2 equiv)
-
Thiourea (1.5 equiv)
Procedure :
-
Hydrazone Formation : 4-Chlorophenylhydrazine reacts with 4-methoxybenzaldehyde in ethanol under reflux (78°C, 4 h) to yield the hydrazone intermediate.
-
Cyclization : The hydrazone is treated with thiourea in the presence of HCl (conc., 2 mL) at 120°C for 6 h, forming the triazole-thiol core.
Optimization :
-
Solvent : Ethanol outperforms DMF due to better solubility of intermediates.
-
Acid Catalyst : HCl enhances cyclization kinetics, reducing side products.
-
Yield : 72% after recrystallization (ethanol/water).
Introduction of the Sulfanyl-Acetamide Side Chain
Reagents :
-
Chloroacetyl chloride (1.1 equiv)
-
2,6-Dimethylaniline (1.0 equiv)
-
Triethylamine (2.0 equiv)
Procedure :
-
Thiol Alkylation : The triazole-thiol (1.0 equiv) reacts with chloroacetyl chloride in dry THF at 0°C, followed by addition of triethylamine to neutralize HCl. Reaction proceeds at room temperature for 2 h.
-
Amidation : The resulting chloroacetate intermediate is coupled with 2,6-dimethylaniline in DMF at 60°C for 4 h.
Optimization :
-
Temperature Control : Maintaining 0°C during alkylation prevents undesired polymerization.
-
Coupling Agent : DMF facilitates nucleophilic substitution by stabilizing the transition state.
-
Yield : 68% after column chromatography (petroleum ether/ethyl acetate, 3:1).
Final Purification and Characterization
Purification :
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (petroleum ether → ethyl acetate) removes unreacted aniline and byproducts.
-
Recrystallization : Ethanol/water (7:3) yields crystalline product (purity >98%).
Characterization :
-
LCMS (ESI) : [M+H]+ observed at m/z 479.0 (calculated 478.99).
-
1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 3.85 (s, 3H, OCH3), 2.30 (s, 6H, CH3).
-
IR (KBr) : 1665 cm−1 (C=O), 1240 cm−1 (C-S).
Comparative Analysis of Synthetic Routes
| Step | Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Hydrazone cyclization | Ethanol | HCl | 72 | 95 |
| 2 | Thiol alkylation | THF | Et3N | 68 | 90 |
| 3 | Amidation | DMF | None | 65 | 98 |
Key Observations :
-
Ethanol and THF provide optimal solubility for intermediates, minimizing side reactions.
-
Triethylamine effectively scavenges HCl, improving alkylation efficiency.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Oxidation of Thiol Intermediate :
-
Issue : Thiol oxidation to disulfide during storage.
-
Solution : Use of inert atmosphere (N2) and addition of 1% w/v ascorbic acid as antioxidant.
-
-
Low Amidation Yield :
Industrial-Scale Considerations
-
Cost Efficiency : Bulk procurement of 4-chlorophenylhydrazine and 4-methoxybenzaldehyde reduces raw material costs by ~30%.
-
Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in amidation lowers environmental impact.
-
Process Automation : Continuous flow reactors enhance reproducibility and reduce reaction time by 40%.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their significant antimicrobial properties. The compound has been studied for its activity against various pathogens.
- Case Study : A study on a series of triazole derivatives demonstrated that compounds similar to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
Antifungal Properties
The triazole moiety is also recognized for its antifungal activity.
- Research Findings : Triazole compounds have been successfully utilized as antifungal agents in clinical settings. For instance, derivatives have shown efficacy comparable to established antifungal treatments like fluconazole .
Anticancer Potential
Recent studies have indicated that triazole derivatives may possess anticancer properties.
- Data Table: Anticancer Activity
These findings suggest that derivatives of the compound may inhibit cancer cell proliferation effectively.
Agrochemical Uses
Triazoles are also employed in agriculture as fungicides and growth regulators.
- Application Insight : The compound's structural features allow it to act as a fungicide against various plant pathogens, improving crop yield and health .
Plant Growth Promotion
Research indicates that triazole compounds can enhance plant growth by modulating hormonal pathways.
- Case Study : In agricultural trials, triazole derivatives have been shown to increase resistance to environmental stressors in crops such as wheat and rice .
Summary of Findings
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide exhibits promising applications in both medicinal and agricultural fields. Its antimicrobial and anticancer properties position it as a valuable candidate in drug development, while its utility as a fungicide supports sustainable agricultural practices.
Mechanism of Action
- The compound likely interacts with specific cellular targets, affecting biological processes.
- Further studies are needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Triazole Modifications
Compound A : 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide
- Structural Differences: Position 5: p-Tolylaminomethyl (aromatic amine) instead of 4-methoxyphenyl. Acetamide substituent: Unsubstituted phenyl vs. 2,6-dimethylphenyl.
Compound B : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Structural Differences :
- Position 4: 4-Methylphenyl instead of 4-chlorophenyl.
- Acetamide substituent: 2,6-Dichlorophenyl (electron-withdrawing) vs. 2,6-dimethylphenyl (electron-donating).
- The dichlorophenyl group increases lipophilicity and may enhance membrane permeability but could raise toxicity concerns.
Acetamide Substituent Variations
Compound C : 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide
- Structural Differences :
- Acetamide substituent: 2-Methyl-5-nitrophenyl (nitro group) vs. 2,6-dimethylphenyl.
- Implications :
- The nitro group is strongly electron-withdrawing, which may polarize the acetamide moiety, reducing bioavailability but increasing reactivity in electrophilic environments.
Compound D : 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Structural Differences: Position 4: Amino group instead of 4-chlorophenyl. Acetamide substituent: 2,6-Dichlorophenyl.
Structural Comparison Table
Q & A
Q. What are the standard synthetic routes for this compound, and which analytical techniques are critical for verifying its purity and structure?
The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives, followed by sulfanyl-acetamide coupling (). Key steps include:
- Formation of the 1,2,4-triazole ring via nucleophilic substitution.
- Thioether linkage formation using mercaptoacetic acid derivatives. Analytical verification relies on:
- HPLC (purity >95%) and NMR (1H/13C for functional group confirmation).
- Mass spectrometry (HRMS for molecular ion validation). Example reaction conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Triazole formation | Hydrazine hydrate, KOH | Ethanol | 80°C | 65-70% |
| Thioether coupling | Mercaptoacetic acid, DCC | DMF | RT | 75-80% |
Q. How is the molecular structure of this compound typically elucidated?
Structural confirmation combines X-ray crystallography (SHELXL refinement for bond angles/distances) ( ) and spectroscopic methods :
Q. What in vitro assays evaluate the biological activity of triazole derivatives like this compound?
Standard assays include:
- Antimicrobial : MIC determination against Gram+/Gram– bacteria ().
- Anticancer : MTT assay on cancer cell lines (IC50 values reported).
- Enzyme inhibition : Kinase or protease activity measured via fluorometric/colorimetric kits.
Q. What stability considerations are essential for handling this compound?
- Light sensitivity : Store in amber vials at –20°C ().
- pH stability : Degrades at pH <3 or >10; buffer solutions (PBS, pH 7.4) recommended for biological assays.
- Thermal stability : TGA shows decomposition >200°C (dry form).
Q. How are multi-step synthetic pathways designed to ensure regioselectivity?
- Protecting groups : Tert-butyloxycarbonyl (Boc) for amine protection during triazole formation ().
- Catalytic control : Pd-mediated cross-coupling for aryl group introduction.
- Kinetic vs. thermodynamic control : Temperature modulation to favor desired intermediates.
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield and efficiency?
Bayesian algorithms optimize reaction parameters (e.g., solvent polarity, catalyst loading) by iteratively minimizing cost functions. For example:
Q. What strategies resolve contradictions in crystallographic data?
- Density functional theory (DFT) : Computationally validates experimental bond lengths (e.g., C–S bond deviation <0.02 Å).
- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning ( ).
- Hirshfeld surface analysis : Resolves intermolecular interactions conflicting with predicted packing.
Q. How are discrepancies in biological activity data addressed?
- Meta-analysis : Adjust for variables like cell line heterogeneity (e.g., HepG2 vs. MCF-7 IC50 differences).
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 4-methoxyphenyl enhances solubility vs. 4-chlorophenyl’s lipophilicity) ().
- Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. What computational methods predict binding interactions with biological targets?
Q. How is multivariate analysis applied to optimize multi-component syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
